tert-butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate

Description

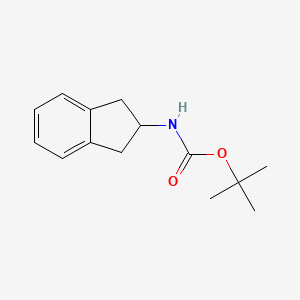

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-10-6-4-5-7-11(10)9-12/h4-7,12H,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBRJCKBOUQTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 2,3-dihydro-1H-indene with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

tert-Butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indene Core

Structural analogs of this compound often differ in substituents on the indene ring or the carbamate group. Key examples include:

Table 1: Substituent Variations and Physicochemical Properties

Key Observations :

- Amino-substituted analog (C₁₄H₂₀N₂O₂): The amino group enables further functionalization (e.g., acylation) and may enhance binding to biological targets .

Stereochemical Variations

Stereochemistry significantly impacts biological activity and synthetic utility:

- tert-Butyl N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate (CAS: 218151-53-2): The (1S,2R) configuration influences hydrogen-bonding interactions, making it relevant for chiral drug synthesis .

- tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate: The (1S,2S) stereochemistry is critical for enantioselective catalysis or receptor binding .

Heterocyclic Analogs

Replacing the indene core with other bicyclic systems alters physicochemical and biological properties:

- tert-Butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate (CAS: 2007924-91-4): The indole ring introduces nitrogen into the aromatic system, enabling π-stacking interactions.

- N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide (CAS: 55243-72-6): Incorporation of a glycinamide linker expands utility in peptide mimetics and protease inhibitors .

Biological Activity

tert-Butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate is a chemical compound recognized for its potential biological activities. This compound, with the molecular formula C14H19NO2, features a tert-butyl group and an indene moiety, which contribute to its unique properties and mechanisms of action in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity and influence various biochemical pathways, which can lead to significant cellular effects.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis.

- Receptor Modulation : It interacts with receptor proteins, influencing signal transduction pathways that are crucial for various cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling cascades. For instance, it has been observed to alter gene expression related to cell cycle regulation, affecting cell proliferation and growth.

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. In experimental models, compounds similar in structure have shown promising anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

In Vitro Studies

A study focusing on the effects of this compound on various cancer cell lines revealed significant findings:

- Cell Lines Tested : HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon carcinoma).

- IC50 Values : The compound exhibited IC50 values indicating effective inhibition of cell proliferation at low concentrations.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 1.7 |

| A375 | 0.87 |

| HCT116 | 0.55 |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

In Vivo Studies

Ongoing research is exploring the in vivo effects of this compound. Preliminary data indicate that the compound may exhibit favorable pharmacokinetic properties, allowing for effective dosing regimens in animal models.

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-(2,3-dihydro-1H-inden-2-yl)carbamate?

Methodological Answer:

The synthesis typically involves carbamate protection of the amine group on the indene scaffold. A general approach includes:

- Step 1: Reacting 2-aminoindane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF under nitrogen .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires careful control of reaction temperature (0–25°C) and stoichiometry (1:1.1 amine:Boc₂O).

- Validation: Confirm completion using TLC or LC-MS. For analogs, microwave-assisted synthesis may reduce reaction time .

Basic: How is the compound characterized structurally?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Data collection requires a single crystal diffractometer. Hydrogen bonding and torsional angles can be analyzed using ORTEP-3 for graphical representation .

- Spectroscopy: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies Boc group signals (~1.4 ppm for tert-butyl, ~155 ppm for carbonyl). IR confirms carbamate C=O stretches (~1680–1720 cm⁻¹) .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- Personal Protection: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers (risk of exothermic decomposition) .

Advanced: How can computational methods predict electronic properties?

Methodological Answer:

- DFT Calculations: Use Gaussian-03 with B3LYP/6-31G(d,p) basis set to compute HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges. Compare optimized geometries with crystallographic data to validate accuracy .

- Reactivity Insights: Global electrophilicity index (ω) and chemical potential (μ) derived from HOMO-LUMO gaps guide predictions of nucleophilic/electrophilic sites .

Advanced: How are structure-activity relationships (SAR) optimized for biological applications?

Methodological Answer:

- Pharmacophore Modeling: Define critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger. For analogs, conformational constraints (e.g., bicyclic scaffolds) enhance target selectivity, as seen in AMPA receptor modulators .

- Iterative Design: Introduce substituents (e.g., halogens, aryl groups) to the indene core and assess bioactivity via enzyme inhibition assays. Prioritize compounds with low nM IC₅₀ and high metabolic stability .

Advanced: How to resolve contradictions between computational and experimental data?

Methodological Answer:

- Case Example: If DFT-predicted bond lengths deviate from X-ray data (>0.05 Å), re-optimize the computational model with solvent effects (PCM method) or higher basis sets (e.g., 6-311++G(d,p)) .

- Validation: Overlay experimental (e.g., NMR chemical shifts) and calculated spectra using tools like ChemDraw. Adjust torsional parameters in force fields to align dynamics simulations with observed conformations .

Advanced: What challenges arise in crystallographic refinement?

Methodological Answer:

- Disorder Handling: For flexible tert-butyl groups, apply SHELXL restraints (SIMU, DELU) to model thermal motion. Use WinGX to visualize electron density maps and correct misplaced atoms .

- Twinned Data: For non-merohedral twinning, employ SHELXD for structure solution and refine with HKLF5 format. R-factor convergence below 5% indicates reliable resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.